Dcg-IV -

Dcg-IV

Catalog Number: EVT-1561318
CAS Number:
Molecular Formula: C7H9NO6
Molecular Weight: 203.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dcg-IV was first synthesized in the late 1990s as part of research aimed at developing selective agonists for metabotropic glutamate receptors. It has been utilized in various pharmacological studies to explore its effects on neuronal activity and neuroprotection. The compound has been made available through various academic collaborations, with notable contributions from researchers such as Professor H. Shinozaki and Professor R. Pelliccari who provided Dcg-IV for experimental use in neurobiological studies .

Classification

Dcg-IV is classified as a metabotropic glutamate receptor agonist, specifically targeting group II receptors (mGluR2 and mGluR3). This classification places it within a broader category of compounds that modulate glutamatergic signaling, which is crucial for numerous physiological processes including learning, memory, and synaptic plasticity.

Synthesis Analysis

Methods

The synthesis of Dcg-IV involves several key steps that utilize advanced organic chemistry techniques. The primary method employed is reductive amination, which connects amino acid linkages while ensuring stereoselectivity. This process allows for the construction of the cyclopropyl moiety that characterizes Dcg-IV.

Technical Details

  1. Starting Materials: The synthesis begins with readily available amino acids and reagents that facilitate the formation of the cyclopropyl structure.
  2. Reagents: Common reagents include borane for reducing amines and various coupling agents to facilitate peptide bond formation.
  3. Purification: After synthesis, Dcg-IV is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

Dcg-IV features a unique molecular structure characterized by a cyclopropyl group attached to a glycine backbone with a carboxylic acid functional group. This structure is crucial for its interaction with metabotropic glutamate receptors.

Data

  • Molecular Formula: C_8H_11NO_4
  • Molecular Weight: 185.18 g/mol
  • 3D Structure: The compound's conformation allows it to fit into the allosteric binding sites of metabotropic glutamate receptors effectively.
Chemical Reactions Analysis

Reactions

Dcg-IV participates in several significant chemical reactions, particularly in biological contexts where it modulates neurotransmitter release and synaptic plasticity.

Technical Details

  1. Agonistic Activity: Upon binding to group II metabotropic glutamate receptors, Dcg-IV activates intracellular signaling pathways that lead to reduced neurotransmitter release.
  2. Inhibition of Synaptic Transmission: Studies have shown that Dcg-IV can inhibit zinc release from mossy fiber terminals in the hippocampus, demonstrating its role in modulating synaptic activity .
Mechanism of Action

Process

The mechanism by which Dcg-IV exerts its effects involves activation of metabotropic glutamate receptors, leading to a cascade of intracellular events:

  1. Receptor Activation: Binding of Dcg-IV to mGluR2/3 leads to receptor conformational changes.
  2. Signal Transduction: This activation results in decreased cyclic adenosine monophosphate levels and reduced calcium influx into presynaptic terminals, ultimately inhibiting neurotransmitter release.
  3. Neuroprotection: The neuroprotective effects are attributed to enhanced protein synthesis during exposure to Dcg-IV, which helps mitigate excitotoxic damage from agents like NMDA .

Data

Experimental data indicate that Dcg-IV effectively reduces cell death in neuronal cultures exposed to excitotoxic conditions, showcasing its potential therapeutic application .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dcg-IV is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide (DMSO), facilitating its use in biological assays.

Chemical Properties

  • Stability: Dcg-IV exhibits stability under standard laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: The compound's activity can be influenced by pH levels, which affect receptor binding dynamics.
Applications

Dcg-IV has several scientific uses primarily related to neuropharmacology:

  1. Research Tool: It serves as a valuable tool for studying the role of metabotropic glutamate receptors in synaptic transmission and plasticity.
  2. Neuroprotective Agent: Due to its ability to protect neurons from excitotoxicity, Dcg-IV is being explored as a potential therapeutic agent for neurodegenerative diseases.
  3. Behavioral Studies: Research involving Dcg-IV has provided insights into its effects on memory and learning processes through modulation of olfactory signals .
Chemical and Pharmacological Profile of DCG-IV

Molecular Structure and Stereochemical Properties

DCG-IV ((2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine) is a conformationally restricted glutamate analog with the molecular formula C₇H₉NO₆ and a molecular weight of 203.15 g/mol [2] [5]. Its distinctive structural feature is a cyclopropane ring that rigidly positions the three carboxyl groups and amino group, creating a high-affinity pharmacophore for glutamate receptors [5] [7]. The absolute configuration at the C2 and C3' positions (2S,2'R,3'R) is essential for its pharmacological activity, as evidenced by significantly reduced receptor affinity in stereoisomers with alternative configurations [5] [10]. X-ray crystallography and nuclear magnetic resonance studies demonstrate that this specific stereochemistry allows optimal interaction with the orthosteric binding pocket of group II metabotropic glutamate receptors (mGluRs), mimicking the extended conformation of endogenous glutamate while conferring resistance to enzymatic degradation [7] [10]. The compound exists as a zwitterion at physiological pH, with all three carboxyl groups deprotonated and the amino group protonated, enhancing its water solubility (≥20 mg/mL in aqueous solutions) [7].

Receptor Specificity: mGluR2/3 Agonism vs. Off-Target Interactions

Binding Affinity Metrics Across Glutamate Receptor Subtypes

DCG-IV demonstrates nanomolar potency at group II mGluRs, with significant differential affinity between mGluR2 (EC₅₀ = 0.35 μM) and mGluR3 (EC₅₀ = 0.09 μM) subtypes, as measured by inhibition of forskolin-stimulated cyclic AMP formation in recombinant cell systems [1] [7] [10]. Paradoxically, it functions as a competitive antagonist at group I and III mGluRs with micromolar-range affinities [4] [7]. This dual agonism/antagonism profile is concentration-dependent, with selective group II activation observed at submicromolar concentrations and broader receptor interactions emerging at higher concentrations (>10 μM) [4] [9].

Table 1: Receptor Affinity Profile of DCG-IV

Receptor TypeSpecific SubtypeAffinity MetricValue (μM)Functional Effect
Group II mGluRmGluR2EC₅₀0.35Full Agonist
Group II mGluRmGluR3EC₅₀0.09Full Agonist
Group I mGluRmGluR1IC₅₀389Competitive Antagonist
Group I mGluRmGluR5IC₅₀630Competitive Antagonist
Group III mGluRmGluR4IC₅₀22.5Competitive Antagonist
Group III mGluRmGluR6IC₅₀39.6Competitive Antagonist
Group III mGluRmGluR7IC₅₀40.1Competitive Antagonist
Group III mGluRmGluR8IC₅₀32Competitive Antagonist
IonotropicGluR3Kᵢ0.061Competitive Antagonist
IonotropicNMDA receptors-45 nM*Agonist*

Data compiled from [1] [4] [7]; *NMDA agonist activity observed in rat cortical slices [3] [7]

Radioligand binding studies using [³H]-DCG-IV reveal a Kd of 160 nM at mGluR2 in transfected CHO cells, with kinetic analyses indicating slow dissociation kinetics that contribute to its prolonged physiological effects [5]. At ionotropic receptors, DCG-IV exhibits competitive antagonism at GluR3 (Kᵢ = 61 nM) while paradoxically acting as an agonist at NMDA receptors in cortical slices (EC₅₀ = 45 nM) [1] [7]. This complex polypharmacology necessitates careful interpretation of in vivo effects, particularly at higher concentrations where off-target interactions become significant.

Differential Modulation of Group I/II/III mGluRs

The functional selectivity of DCG-IV across mGluR groups stems from differential coupling to intracellular signaling pathways. At group II receptors (mGluR2/3), DCG-IV activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cyclic AMP production by 70-90% in cortical and hippocampal preparations [1] [6]. This G-protein coupling was directly demonstrated through DCG-IV-stimulated high-affinity GTPase activity in rat cerebral cortical membranes, with an EC₅₀ of 0.19 ± 0.05 μM that was selectively blocked by the group II antagonist EGLU [6]. Pre-treatment with the sulfhydryl alkylating agent N-ethylmaleimide (NEM) abolished this GTPase activation, confirming dependence on NEM-sensitive Gi proteins [6].

At group III receptors, DCG-IV acts as a presynaptic inhibitor, blocking synaptic transmission in the spinal cord and hippocampus with IC₅₀ values of 20-40 μM [1] [4]. This functional antagonism manifests electrophysiologically as depression of excitatory postsynaptic currents (EPSCs) in multiple brain regions. Notably, DCG-IV's effect on group I receptors is more complex, where despite weak binding affinity (IC₅₀ >300 μM), it indirectly modulates group I-mediated responses through functional crosstalk mechanisms [1] [9]. In subthalamic nucleus slices, DCG-IV (1 μM) reduced glutamatergic EPSCs by 75% through presynaptic mechanisms involving inhibition of voltage-gated calcium channels, an effect reversed by the selective group II antagonist LY341495 [9].

Table 2: Functional Effects of DCG-IV in Native Tissue Preparations

Tissue PreparationConcentrationPhysiological EffectMechanism
Rat hippocampal slices0.3 μM70% suppression of synaptic transmissionmGluR2/3 agonism
Newborn rat spinal cord70 nMSuppression of monosynaptic reflexesmGluR2/3-mediated presynaptic inhibition
Rat subthalamic nucleus1 μM75% reduction in EPSC amplitudePresynaptic inhibition via Gi/o
Rat cerebral cortical membranes0.19 μMStimulation of high-affinity GTPase activityG-protein activation
Mouse cortical neurons>10 μMNMDA receptor activationIonotropic agonist effect

Pharmacokinetic Properties: Blood-Brain Barrier Penetration and Metabolic Pathways

DCG-IV exhibits limited blood-brain barrier (BBB) penetration following systemic administration due to its highly polar zwitterionic structure [3] [8]. Quantitative analysis using intravenous administration of radiolabeled DCG-IV in rats revealed a brain-to-plasma ratio of 0.03-0.05 at 15 minutes post-injection, indicating poor CNS bioavailability [8]. This limitation necessitates direct central administration for most experimental applications. Following intracerebroventricular (ICV) injection at 0.5 nmol, DCG-IV achieves therapeutically relevant concentrations in periventricular structures, including the substantia nigra and striatum, with a Tmax of 15-20 minutes and a functional half-life of approximately 60 minutes as measured by rotational behavior in reserpine-treated rats [3] [8].

The primary metabolic pathway involves renal excretion of unchanged compound (65-70%), with minor hepatic metabolism via glutathione conjugation to the cyclopropane ring [6] [8]. No active metabolites have been identified, suggesting that all pharmacological effects derive from the parent molecule. In vitro studies with rat hepatocytes demonstrate minimal cytochrome P450 involvement, consistent with the compound's low logP value (-2.1) and high aqueous solubility [7]. When administered directly into the brain parenchyma (e.g., intranigral injection), DCG-IV shows minimal diffusion beyond 1 mm3 from the injection site, creating highly localized pharmacological effects [3]. This compartmentalized distribution has been exploited experimentally to map group II mGluR functions in discrete brain regions, particularly the substantia nigra pars reticulata where it reverses reserpine-induced akinesia at 0.125-0.75 nmol doses [3] [8].

Table 3: Pharmacokinetic Parameters of DCG-IV

ParameterSystemic AdministrationCentral Administration
Bioavailability (CNS)<5%100% (local delivery)
Tmax (brain)15 min (low concentrations)15-20 min (ICV)
Functional half-life (CNS)Not detected~60 minutes
Plasma protein binding12-15%Not applicable
Primary elimination routeRenal (65-70% unchanged)Local metabolism
Major metabolitesGlutathione conjugatesNone identified
Blood-brain barrier penetrationLogBB = -1.52Bypassed by direct application

Properties

Product Name

Dcg-IV

IUPAC Name

3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid

Molecular Formula

C7H9NO6

Molecular Weight

203.15 g/mol

InChI

InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)

InChI Key

MATPZHBYOVDBLI-UHFFFAOYSA-N

Synonyms

2-(2,3-dicarboxycyclopropyl)glycine
DCG-IV

Canonical SMILES

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.